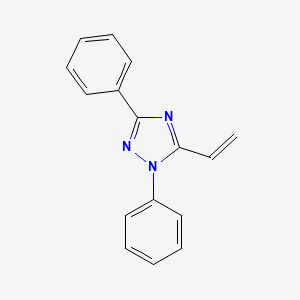![molecular formula C29H35N3 B14297156 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile CAS No. 113021-28-6](/img/structure/B14297156.png)
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile is a complex organic compound characterized by the presence of a pyrazine ring substituted with a dodecylphenyl group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrazine ring through the condensation of appropriate precursors, followed by the introduction of the dodecylphenyl group and the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and energy consumption, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-YL) Benzenesulfonamide: A pyrazoline derivative with similar structural features.
1-Phenyl-2-((5-(Pyrazin-2-YL)-4H-1,2,4-Triazol-3-YL)Thio)Ethan-1-One: A hybrid compound with pyrazine and triazole moieties.
Uniqueness
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile stands out due to its unique combination of a dodecylphenyl group and a benzonitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
113021-28-6 |
|---|---|
Formule moléculaire |
C29H35N3 |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
4-[5-(4-dodecylphenyl)pyrazin-2-yl]benzonitrile |
InChI |
InChI=1S/C29H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-17-26(18-14-24)28-22-32-29(23-31-28)27-19-15-25(21-30)16-20-27/h13-20,22-23H,2-12H2,1H3 |
Clé InChI |
HGQHSZURKYCSGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


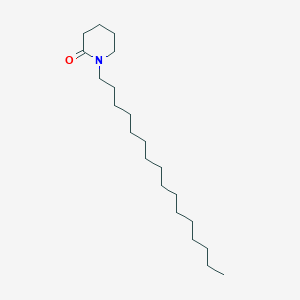
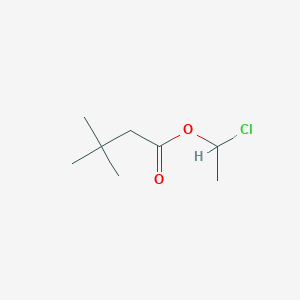

![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)

![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
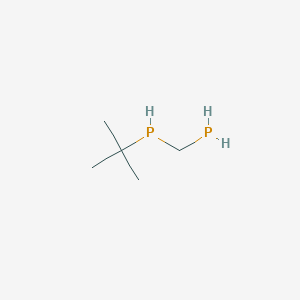
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
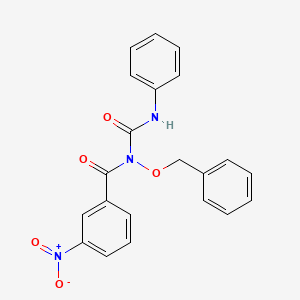
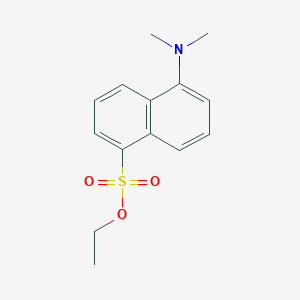
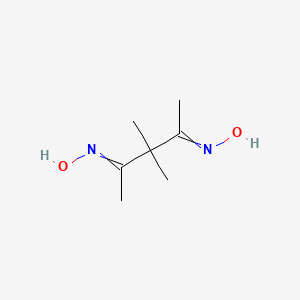
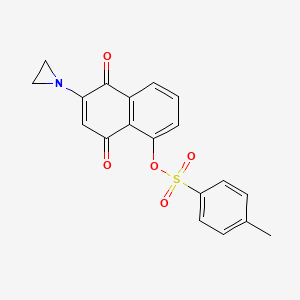
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
